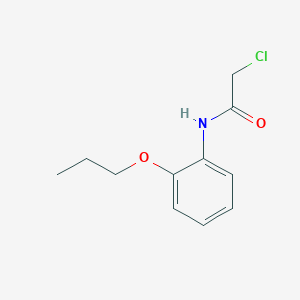

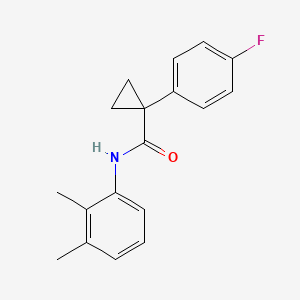

2-(4-Bromo-2-fluorophenyl)-1,3-thiazolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Bromo-2-fluorobiphenyl” is an organic compound with the molecular formula C12H8BrF . It has an average mass of 251.094 Da and a monoisotopic mass of 249.979340 Da .

Synthesis Analysis

The synthesis of “4-Bromo-2-fluorobiphenyl” has been reported in several patents and literature . For instance, one method involves a Suzuki Coupling Reaction with Pd (PPh_3) _4 Catalysis .Molecular Structure Analysis

The molecular structure of “4-Bromo-2-fluorobiphenyl” can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

“4-Bromo-2-fluorobiphenyl” has a density of 1.4±0.1 g/cm3, a boiling point of 298.8±20.0 °C at 760 mmHg, and a melting point of 39-41 °C (lit.) . It is insoluble in water .Wissenschaftliche Forschungsanwendungen

Fluorophores for Aluminium(III) Detection

Research has explored thiazolane derivatives as potential fluorophores for selective detection of Al3+, a significant application in studying intracellular aluminum. The study focuses on ligands containing a conjugated phenolic substituted thiazoline chromophore, aiming to develop Al3+ specific fluorophores for biological use. These ligands show substantial UV-visible absorbance changes upon coordination with Al3+, indicating their potential as selective detection agents for Al3+ in biological systems (Lambert et al., 2000).

Corrosion Inhibitors

Halogen-substituted thiazole derivatives, including those similar to "2-(4-Bromo-2-fluorophenyl)-1,3-thiazolane," have been investigated for their efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate effective inhibition of mild steel corrosion, showcasing the potential of thiazole derivatives in protecting metals from corrosive damage. This research highlights the importance of such compounds in industrial applications where corrosion resistance is crucial (Gong et al., 2019).

Polymer Synthesis

Thiazole derivatives have been utilized in the synthesis of polyfluorenes through palladium-catalyzed polycondensation. This process highlights the role of thiazolane derivatives in facilitating chain-growth polymerization, contributing to the development of materials with specific optical and electronic properties. Such materials are of interest in the field of polymer science for applications in electronic devices and light-emitting diodes (Yokoyama et al., 2007).

Antimicrobial Activity

Synthesis of novel thiazolines has been pursued to explore their antimicrobial properties. These studies have resulted in the development of compounds with significant activity against both bacterial and fungal pathogens, demonstrating the potential of such molecules in contributing to new antimicrobial agents. This application is particularly relevant in addressing the growing concern of antimicrobial resistance (Saeed et al., 2010).

Catalysis

Sodium fluoride has been identified as an efficient catalyst for synthesizing thiazoles and selenazoles at ambient temperature, indicating the versatility of thiazolane derivatives in facilitating chemical reactions. Such catalytic processes are essential in organic synthesis, providing pathways to construct complex molecules efficiently and sustainably (Banothu et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

A structurally similar compound, ranirestat , is known to inhibit the enzyme Aldose Reductase . Aldose Reductase plays a crucial role in the polyol pathway, which is responsible for the conversion of glucose to fructose .

Mode of Action

Ranirestat, for instance, acts by reducing sorbitol accumulation in cells . This is achieved by inhibiting the activity of Aldose Reductase, thereby preventing the conversion of glucose to sorbitol .

Biochemical Pathways

Inhibition of Aldose Reductase would prevent the conversion of glucose to sorbitol, thereby affecting the polyol pathway .

Result of Action

Based on the action of similar compounds, one can infer that the inhibition of aldose reductase could potentially reduce sorbitol accumulation in cells, thereby preventing osmotic damage .

Eigenschaften

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAOCLFUOJJQOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2936105.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chlorobenzamide](/img/structure/B2936110.png)

![N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2936112.png)

![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2936121.png)